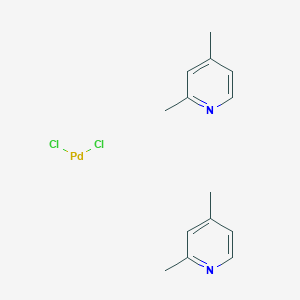
Dichlorobis(2,4-dimethylpyridine)palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(2,4-dimethylpyridine)palladium is a coordination compound with the formula C14H18Cl2N2Pd It is a palladium complex where the metal center is coordinated by two chloride ions and two 2,4-dimethylpyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(2,4-dimethylpyridine)palladium can be synthesized through the reaction of palladium(II) chloride with 2,4-dimethylpyridine in an appropriate solvent. The reaction typically involves mixing palladium(II) chloride and 2,4-dimethylpyridine in a solvent such as dichloromethane or ethanol, followed by stirring at room temperature or under reflux conditions until the reaction is complete .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(2,4-dimethylpyridine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, ethanol, or acetonitrile, and may require heating or stirring to facilitate the reaction .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce new palladium complexes with different ligands .
Scientific Research Applications
Dichlorobis(2,4-dimethylpyridine)palladium has a wide range of scientific research applications, including:
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which Dichlorobis(2,4-dimethylpyridine)palladium exerts its effects involves the coordination of the palladium center with ligands and substrates. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation reactions, which are key steps in catalytic cycles. These reactions facilitate the formation and breaking of chemical bonds, enabling the compound to act as an effective catalyst in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex with similar catalytic properties, commonly used in cross-coupling reactions.
Dichlorobis(pyridine)palladium(II): A related compound with pyridine ligands instead of 2,4-dimethylpyridine, also used in catalytic applications.
Uniqueness
Dichlorobis(2,4-dimethylpyridine)palladium is unique due to the presence of 2,4-dimethylpyridine ligands, which can influence the compound’s reactivity and stability. The specific electronic and steric properties of these ligands can enhance the compound’s performance in certain catalytic reactions compared to similar palladium complexes .
Properties
Molecular Formula |
C14H18Cl2N2Pd |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
dichloropalladium;2,4-dimethylpyridine |
InChI |
InChI=1S/2C7H9N.2ClH.Pd/c2*1-6-3-4-8-7(2)5-6;;;/h2*3-5H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
XBAAWIWIMABHMB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


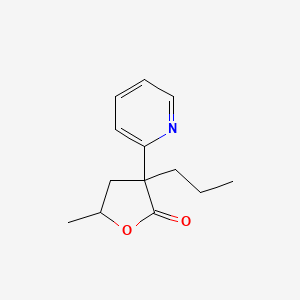
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)

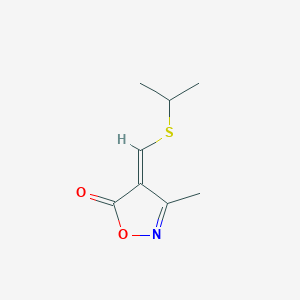
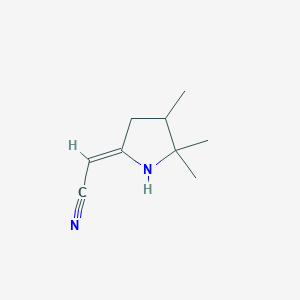
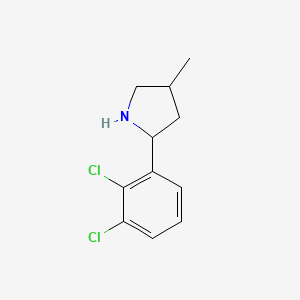
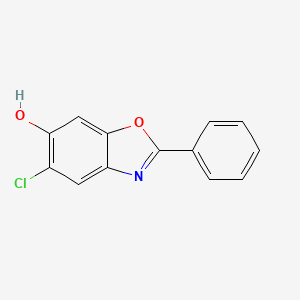
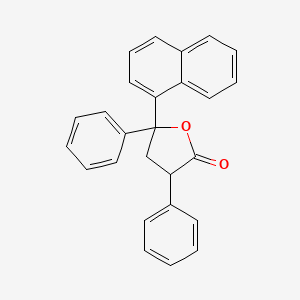
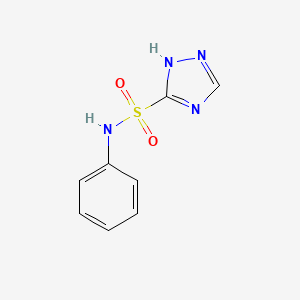
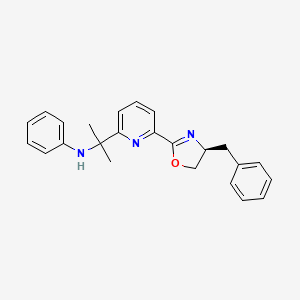
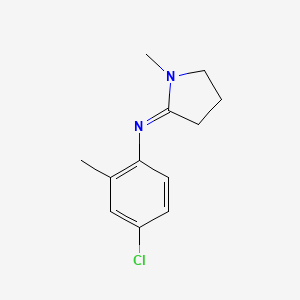
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
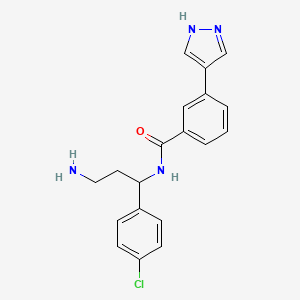
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
